molecular formula C12H11NO2 B6366036 2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine CAS No. 1111105-34-0

2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine

Cat. No.: B6366036
CAS No.: 1111105-34-0
M. Wt: 201.22 g/mol
InChI Key: GNPOOLNEFJDFIY-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy and hydroxymethyl groups. It is used in various fields, including pharmaceutical development and catalysis studies.

Preparation Methods

The synthesis of 2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine typically involves the reaction of 2-hydroxy-6-methylpyridine with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of carboxylic acids to form an equilibrium mixture of products . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxy or hydroxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in catalysis studies and as an intermediate in the production of various chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine can be compared with other similar compounds such as:

    2-Hydroxy-6-methylpyridine: This compound has a similar structure but lacks the hydroxymethyl group, making it less versatile in certain applications.

    2-Hydroxy-6-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a hydroxymethyl group, which can significantly alter its chemical properties and reactivity.

    6-Chloro-2-hydroxypyridine:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

6-[2-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-4-1-2-5-10(9)11-6-3-7-12(15)13-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOOLNEFJDFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682600
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-34-0
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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